molecular formula C8H13N3O2S2 B1443137 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine CAS No. 1258826-79-7

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine

Cat. No. B1443137
M. Wt: 247.3 g/mol
InChI Key: HWFOQYOBYZBWPQ-UHFFFAOYSA-N
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Description

“1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have gained considerable attention due to their broad applications in different fields .

Scientific Research Applications

Anticancer Properties

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine has been found to exhibit significant anticancer properties. In a study by Turov (2020), compounds with a piperazine substituent showed effective in vitro anticancer activity against various cancer cell lines, including lung, kidney, and breast cancers, as well as leukemia and melanoma (Turov, 2020).

Antibacterial Activities

This compound also demonstrates promising antibacterial properties. Wu Qi (2014) synthesized derivatives of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and found them to exhibit antibacterial activities against various pathogens, suggesting potential applications in addressing bacterial infections (Wu Qi, 2014).

Antiproliferative Activity

Another significant application is in antiproliferative activity. Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and found them effective in inhibiting the proliferation of human cancer cell lines (Mallesha et al., 2012).

Anti-Inflammatory Activity

Research by Ahmed et al. (2017) on novel compounds synthesized with a piperazine moiety showed significant in vitro and in vivo anti-inflammatory activity, indicating potential therapeutic uses in inflammatory conditions (Ahmed et al., 2017).

Antiviral and Antifungal Properties

Some derivatives of this compound have shown potential antiviral and antifungal activities. For instance, research by Xia (2015) on novel 1,3,4-thiadiazole amide compounds containing piperazine indicated inhibitory effects on certain pathogens, suggesting its utility in treating viral and fungal infections (Xia, 2015).

Anticonvulsant Activity

Harish et al. (2014) explored the anticonvulsant activity of 1,3,4-thiadiazole derivatives, revealing potential therapeutic applications in epilepsy and related disorders (Harish et al., 2014).

Antimicrobial Activity

The compound has also shown efficacy in antimicrobial activities. Patel et al. (2016) synthesized thiazolidinones containing N-Methyl Piperazine and found them effective against certain bacterial strains, highlighting its potential in combating microbial infections (Patel et al., 2016).

properties

IUPAC Name

2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S2/c1-7-10-8(6-14-7)15(12,13)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFOQYOBYZBWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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